1-Benzhydryl-3-phenylazetidine
Overview
Description
1-Benzhydryl-3-phenylazetidine is a heterocyclic compound with the molecular formula C22H21N It is characterized by a three-membered azetidine ring substituted with benzhydryl and phenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Benzhydryl-3-phenylazetidine can be synthesized through several synthetic routes. One common method involves the reaction of benzhydrylamine with phenylacetyl chloride, followed by cyclization to form the azetidine ring. The reaction typically requires a base such as triethylamine and is carried out under reflux conditions .
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the synthesis on a larger scale would likely involve optimization of the laboratory-scale methods, focusing on yield improvement, cost reduction, and process safety.
Chemical Reactions Analysis
Types of Reactions: 1-Benzhydryl-3-phenylazetidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the azetidine ring, especially under basic conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products:
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of secondary amines.
Substitution: Formation of substituted azetidines with various functional groups.
Scientific Research Applications
1-Benzhydryl-3-phenylazetidine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: Utilized in the development of specialty chemicals and materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 1-Benzhydryl-3-phenylazetidine is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, through its azetidine ring and aromatic substituents. These interactions can modulate biological pathways, leading to the observed biological effects .
Comparison with Similar Compounds
- 1-Benzhydryl-3-methylazetidine
- 1-Benzhydryl-3-ethylazetidine
- 1-Benzhydryl-3-propylazetidine
Comparison: 1-Benzhydryl-3-phenylazetidine is unique due to the presence of a phenyl group, which can enhance its stability and biological activity compared to its methyl, ethyl, and propyl analogs. The phenyl group also provides additional sites for further chemical modification, making it a versatile compound for various applications .
Properties
IUPAC Name |
1-benzhydryl-3-phenylazetidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N/c1-4-10-18(11-5-1)21-16-23(17-21)22(19-12-6-2-7-13-19)20-14-8-3-9-15-20/h1-15,21-22H,16-17H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PAXDHGAELYIMBD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70582106 | |
Record name | 1-(Diphenylmethyl)-3-phenylazetidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70582106 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
299.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
913814-30-9 | |
Record name | 1-(Diphenylmethyl)-3-phenylazetidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70582106 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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